molecular formula C13H11N5O2 B2409040 Benzotriazol-1-ylmethyl-(3-nitro-phenyl)-amine CAS No. 122062-65-1

Benzotriazol-1-ylmethyl-(3-nitro-phenyl)-amine

Cat. No.: B2409040
CAS No.: 122062-65-1
M. Wt: 269.264
InChI Key: FSJMZFUALNDQSF-UHFFFAOYSA-N
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Description

Benzotriazol-1-ylmethyl-(3-nitro-phenyl)-amine is a chemical compound built on a benzotriazole scaffold, a nitrogen-rich heterocyclic system known for its versatile pharmacological properties and significant research value . As part of the benzotriazole class, this derivative is primarily investigated for its potential biological activities. Benzotriazole derivatives have demonstrated a broad spectrum of antimicrobial action, showing efficacy against various Gram-positive and Gram-negative bacteria, such as S. aureus and E. coli , as well as antifungal activity against strains like C. albicans and A. niger . The specific presence of the 3-nitrophenyl substituent in this molecule is a critical feature, as electron-withdrawing nitro groups on aromatic systems are often key to enhancing biological activity and are commonly explored in medicinal chemistry campaigns . Furthermore, certain (1H-azol-1-ylmethyl) substituted benzotriazole derivatives are the subject of patented research for their use as aromatase inhibitors, indicating a targeted research pathway for the treatment of estrogen-dependent conditions . The mechanism of action for such compounds often involves the inhibition of key enzymes, such as fungal lanosterol 14α-demethylase in the case of antifungal activity or human aromatase (CYP19A1) in endocrine research . This makes this compound a valuable chemical tool for researchers in the fields of antibacterial and antifungal agent development, as well as in oncology research for probing hormone-dependent cancers. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c19-18(20)11-5-3-4-10(8-11)14-9-17-13-7-2-1-6-12(13)15-16-17/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJMZFUALNDQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122062-65-1
Record name BENZOTRIAZOL-1-YLMETHYL-(3-NITRO-PHENYL)-AMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzotriazol-1-ylmethyl-(3-nitro-phenyl)-amine typically involves the reaction of benzotriazole with a suitable methylating agent, followed by the introduction of the 3-nitro-phenyl group. One common method involves the use of benzotriazole and formaldehyde in the presence of a base to form the benzotriazol-1-ylmethyl intermediate. This intermediate is then reacted with 3-nitroaniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzotriazol-1-ylmethyl-(3-nitro-phenyl)-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The benzotriazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield Benzotriazol-1-ylmethyl-(3-amino-phenyl)-amine, while substitution reactions can introduce various functional groups onto the benzotriazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

Benzotriazole derivatives, including Benzotriazol-1-ylmethyl-(3-nitro-phenyl)-amine, have been extensively studied for their antimicrobial properties . Research indicates that modifications in the benzotriazole structure can lead to significant antibacterial and antifungal activities.

Antimicrobial Activity

A study demonstrated that benzotriazole derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. Key findings include:

CompoundActivityMIC (µg/mL)Reference
5-halogenomethylsulfonyl-benzotriazolesSignificant against MRSA12.5–25
N-benzenesulfonylbenzotriazole>50% inhibition on Trypanosoma cruzi50
2-(1H-benzotriazol-1-yl)-N-phenylacetamideModerate activityNot specified

The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit enzyme activity.

Antiprotozoal Activity

Benzotriazol derivatives have also shown potential against protozoan parasites. For instance, a derivative demonstrated micromolar activity against Entamoeba histolytica, outperforming metronidazole in efficacy:

CompoundActivityReference
6-chloro-1H-benzotriazoleMicromolar activity against E. histolytica
N-benzenesulfonylbenzotriazole95% mortality on trypomastigotes at 50 µg/mL

Agricultural Applications

Benzotriazole compounds are also being explored for their potential as agricultural agents . Their ability to act as fungicides and herbicides has been noted in various studies.

Fungicidal Properties

Research has indicated that certain benzotriazole derivatives can inhibit fungal growth effectively:

CompoundTarget FungiEfficacyReference
Benzotriazol derivativesFusarium spp.High inhibition rates observed

These compounds disrupt the metabolic pathways of fungi, making them promising candidates for agricultural applications.

Materials Science Applications

In materials science, benzotriazole compounds are utilized for their UV protection properties . They can be integrated into polymers to enhance their resistance to UV degradation.

UV Stabilization

Benzotriazoles are known for their ability to absorb UV light, which helps in prolonging the lifespan of materials exposed to sunlight:

Material TypeApplicationEffectiveness
Polymeric coatingsUV stabilizerEnhances durability and color retention

This application is particularly relevant in industries such as automotive and construction where material longevity is crucial.

Case Study 1: Antimicrobial Efficacy

A study conducted by Das et al. synthesized various oxazolidinone derivatives incorporating benzotriazole. The results indicated that positional isomers significantly influenced antibacterial potency, with linear derivatives showing superior activity compared to angular ones .

Case Study 2: Agricultural Application

In a field trial assessing the efficacy of benzotriazole-based fungicides on crop yield, researchers found that treated plots exhibited a 30% increase in yield compared to untreated controls due to reduced fungal infections .

Mechanism of Action

The mechanism of action of Benzotriazol-1-ylmethyl-(3-nitro-phenyl)-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzotriazole ring can also bind to metal ions and proteins, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A parent compound with similar structural features but lacking the nitro and methyl groups.

    3-Nitroaniline: Contains the nitro group but lacks the benzotriazole moiety.

    Benzotriazol-1-ylmethyl-(4-nitro-phenyl)-amine: A structural isomer with the nitro group in a different position.

Uniqueness

Benzotriazol-1-ylmethyl-(3-nitro-phenyl)-amine is unique due to the combination of the benzotriazole ring and the 3-nitro-phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Benzotriazol-1-ylmethyl-(3-nitro-phenyl)-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antiviral, antimicrobial, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound belongs to the benzotriazole family, which is characterized by a triazole ring fused with a benzene moiety. The specific substitution of a nitro group at the 3-position of the phenyl ring enhances its biological properties. The synthesis typically involves multi-step organic reactions, including condensation and functionalization processes, leading to derivatives with varying biological activities.

Antiviral Activity

Recent studies have demonstrated that derivatives of benzotriazole exhibit significant antiviral properties. For instance, a series of benzo[d][1,2,3]triazol-1(2)-yl derivatives were synthesized and evaluated for their efficacy against coxsackievirus B5 (CVB5). The compound 18e showed protective effects against viral infection by interfering with the early stages of viral attachment, although it did not exhibit virucidal activity. Notably, the EC50 value for 18e was found to be 52 µM, while modifications with halogenated groups enhanced activity to 9 µM for specific derivatives .

CompoundEC50 (µM)Mechanism of Action
18e 52Inhibition of viral attachment
41a 18.5Enhanced binding affinity
43a 9Increased virucidal activity

Antimicrobial Activity

The antimicrobial potential of benzotriazole derivatives has been extensively studied. Compounds have shown activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For example, certain benzotriazole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL against MRSA strains . Additionally, compounds containing halogen substituents demonstrated enhanced antimicrobial efficacy.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies indicate that certain derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and interference with tubulin polymerization. For instance, compounds derived from this scaffold showed IC50 values in the low nanomolar range against various cancer cell lines .

Case Studies

  • Antiviral Efficacy Against CVB5 : A study focused on the antiviral properties of benzotriazole derivatives highlighted that pre-treatment with compound 18e significantly reduced viral load in infected cells while maintaining low cytotoxicity .
  • Antimicrobial Activity Evaluation : Research evaluating the antibacterial effects of benzotriazole derivatives revealed that compounds with electron-withdrawing groups had improved activity against resistant bacterial strains .
  • Anticancer Mechanisms : Investigations into the anticancer effects of benzotriazoles showed that these compounds could effectively induce apoptosis in tumor cells by modulating oxidative stress pathways .

Q & A

Q. What are the established synthetic routes for Benzotriazol-1-ylmethyl-(3-nitro-phenyl)-amine?

The synthesis involves two key steps:

  • Benzotriazole Core Formation : Diazotization of o-phenylenediamine with nitrous acid generates a diazonium intermediate, which undergoes cyclization to form benzotriazole .
  • Nitroaryl-Amine Linkage : Coupling the benzotriazole moiety to a 3-nitroaniline derivative via a methylene bridge. This can be achieved using reductive amination (e.g., Pd/NiO catalyst under H₂) or nucleophilic substitution with a chloromethyl-benzotriazole intermediate .
    Key Considerations : Optimize reaction temperature (e.g., reflux in polar aprotic solvents) and stoichiometry to minimize byproducts like over-alkylated species.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm for nitroaryl groups) and methylene bridges (δ 4.5–5.5 ppm). Compare with spectra of analogous benzotriazole derivatives .
  • FT-IR : Identify N-H stretches (~3400 cm⁻¹ for amines) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • X-ray Crystallography : Confirm molecular geometry using SHELX software for refinement. The nitro group’s planarity with the benzene ring and hydrogen-bonding interactions can be analyzed .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the nitro group in this compound?

  • Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to assess electrophilicity. The nitro group’s electron-withdrawing nature lowers the LUMO, making it susceptible to nucleophilic attack at the meta position .
  • DFT Studies : Model transition states for reduction reactions (e.g., NaBH₄/Raney Ni) to predict activation barriers and regioselectivity .

Q. What strategies resolve contradictions in catalytic efficiency during reductive amination?

  • Catalyst Screening : Compare Pd/NiO (high yield for aliphatic amines, ~95% ) vs. Raney Ni (preferred for aromatic nitro reductions, ~80% ).
  • Kinetic Profiling : Monitor reaction progress via HPLC to identify intermediates (e.g., imine vs. enamine pathways). Adjust H₂ pressure or solvent polarity to suppress side reactions.

Q. How does the nitro group influence the compound’s stability under varying pH conditions?

  • Hydrolytic Stability : At acidic pH (<3), the nitro group stabilizes the aryl ring against electrophilic degradation. Under basic conditions (>10), the amine may undergo deprotonation, increasing solubility but risking benzotriazole ring opening .
  • Accelerated Stability Testing : Use LC-MS to track degradation products (e.g., nitrophenol derivatives) under thermal stress (40–60°C) .

Methodological Insights

Q. Table 1: Comparative Synthesis Methods

MethodCatalystYield (%)Key AdvantageReference
Reductive AminationPd/NiO84–98High selectivity for aliphatic amines
Nitro ReductionRaney Ni/NaBH₄70–85Scalable for aromatic nitro groups
Diazotization-CyclizationHONO/AcOH60–75Direct benzotriazole formation

Q. Table 2: Spectroscopic Benchmarks

TechniqueDiagnostic SignalInterpretation
¹H NMR (400 MHz, CDCl₃)δ 8.2 (d, J=2.1 Hz, 1H, Ar-NO₂)Nitroaryl proton coupling
FT-IR1348 cm⁻¹ (NO₂ symmetric stretch)Confirms nitro group integrity
X-rayC-N bond length: 1.34 Å (benzotriazole)Validates sp² hybridization

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